molecular formula C9H9NOS B8581392 2-Ethyl-4-thiocyanatophenol

2-Ethyl-4-thiocyanatophenol

Cat. No. B8581392
M. Wt: 179.24 g/mol
InChI Key: MCDKHZNVKOTCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822519B2

Procedure details

To a 500 ml three-necked flask were added sequentially o-ethylphenol (5 g, 40.9 mmol), sodium thiocyanate (10 g, 123.3 mmol), sodium bromide (4.3 g, 41.79 mmol) and methanol (100 ml). The mixture was cooled to 0° C. in an ice bath and then a solution of bromine (2.6 ml, 50.6 mmol) in methanol (50 ml) was added dropwise thereinto. After 1 hour of stirring at 0° C., the mixture was allowed to warm up to room temperature and then stirred for another 4 hours at room temperature. A 200 ml saturated aqueous solution of sodium bicarbonate was added slowly to the reaction mixture and stirred for 10 min. The mixture was extracted with ethyl acetate (2×300 ml). The combined organic layer was dried over anhydrous magnesium sulfate, and filtrated. Filtrate was concentrated under reduced pressure to give a reddish-brown sticky liquid. Column chromatography was performed (silica-gel H: 300-400 mesh; petroleum ether/ethyl acetate=5:1 v/v) to obtain 6.8 g of 3-ethyl-4-hydroxy-phenyl thiocyanic acid (reddish-brown sticky liquid, yield: 93%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].[S-:10][C:11]#[N:12].[Na+].[Br-].[Na+].BrBr.C(=O)(O)[O-].[Na+]>CO>[CH2:1]([C:3]1[CH:8]=[C:7]([S:10][C:11]#[N:12])[CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)O
Name
Quantity
10 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
4.3 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 1 hour of stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
stirred for another 4 hours at room temperature
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a reddish-brown sticky liquid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1C=C(C=CC1O)SC#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.